Product packaging for 3,7-Dimethylenebicyclo[3.3.1]nonane(Cat. No.:CAS No. 770-14-9)

3,7-Dimethylenebicyclo[3.3.1]nonane

Cat. No.: B15497241
CAS No.: 770-14-9
M. Wt: 148.24 g/mol
InChI Key: VRUGUMIKZFITRP-UHFFFAOYSA-N
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Description

3,7-Dimethylenebicyclo[3.3.1]nonane is a specialized bicyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure features two reactive methylene groups, making it a versatile precursor for constructing complex molecular frameworks. Researchers utilize this compound extensively in transannular acid cyclization reactions to form novel polycyclic structures . It is also a key substrate in iodocyclization reactions, the kinetics and mechanism of which have been extensively studied . Beyond its role in cyclization chemistry, the compound exhibits significant conformational and electronic properties. Carbon-13 NMR studies confirm its rigid bicyclo[3.3.1]nonane framework and demonstrate intramolecular through-space π-electron delocalization between the two methylene groups, which is of interest in physical organic chemistry . The core bicyclo[3.3.1]nonane structure is also found in pharmacologically active molecules; for instance, related 3,7-diazabicyclo[3.3.1]nonane derivatives have been investigated as high-affinity kappa-opioid receptor (KOR) agonists with long duration of action . As a synthetic intermediate, it readily undergoes reactions with various carbenes and is used in free-radical addition processes . This product is intended for research applications in a controlled laboratory setting and is strictly labeled For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16 B15497241 3,7-Dimethylenebicyclo[3.3.1]nonane CAS No. 770-14-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethylidenebicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-8-3-10-5-9(2)6-11(4-8)7-10/h10-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUGUMIKZFITRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CC(C1)CC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340372
Record name Bicyclo[3.3.1]nonane, 3,7-bis(methylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-14-9
Record name Bicyclo[3.3.1]nonane, 3,7-bis(methylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,7 Dimethylenebicyclo 3.3.1 Nonane and Its Derivatives

Pioneering Synthetic Routes to the Bicyclo[3.3.1]nonane Core

The construction of the bicyclo[3.3.1]nonane core has been a subject of extensive research, leading to the development of various synthetic strategies. These can be broadly categorized into multicomponent annulation strategies, intramolecular carbon-carbon bond forming approaches, and tetraalkylation and alkene isomerization techniques.

Multicomponent Annulation Strategies

Multicomponent reactions, where multiple starting materials react in a single operation to form a complex product, offer an efficient pathway to the bicyclo[3.3.1]nonane skeleton. A classic approach involves the Robinson annulation, which has been adapted for the synthesis of bicyclo[3.3.1]nonane derivatives. For instance, the reaction of cyclohexanones with α,β-unsaturated aldehydes or ketones can yield bicyclo[3.3.1]nonanes with a ketone functionality at the bridgehead position. rsc.org Similarly, β-keto esters can be annulated with acrolein in the presence of a catalytic amount of 1,1,3,3-tetramethylguanidine (B143053) (TMG) to form the bicyclic system. rsc.org

Another powerful multicomponent strategy is the tandem Michael addition-intramolecular aldol (B89426) condensation. This approach has been utilized to synthesize bicyclo[3.3.1]nonenone derivatives from diketones and methyl acrolein in the presence of an acid catalyst like TfOH or TMSOTf. rsc.org The reaction proceeds through a Michael addition followed by an intramolecular aldolization to furnish the bicyclic core. rsc.org

Intramolecular Carbon-Carbon Bond Forming Approaches

Intramolecular C-C bond formation is a cornerstone in the synthesis of bicyclic systems. A variety of such strategies have been employed for the construction of the bicyclo[3.3.1]nonane core. rsc.org One notable method is the intramolecular carbocation capture. This strategy was demonstrated in the total synthesis of (±)-5,14-bis-epi-spirovibsanin A. rsc.org Another related approach is the intramolecular iodonium (B1229267) capture, which was successfully used in the total synthesis of nemorosone (B1218680) and clusianone. rsc.org

Free radical cyclization has also emerged as a powerful tool. diva-portal.org For instance, 5-exo and 6-exo cyclizations of hexenyl and heptenyl radicals in thymidine (B127349) nucleosides have been used to create bicyclic nucleosides. diva-portal.org Additionally, a Michael addition-driven cyclization reaction of 3-hydroxyoxindoles with ortho-hydroxy-chalcones has been developed for the synthesis of bridged cyclic N,O-ketal spirooxindoles containing the bicyclo[3.3.1]nonane framework. rsc.org

Tetraalkylation and Alkene Isomerization Techniques

A highly efficient method for constructing the bicyclo[3.3.1]nonane core involves the tetraalkylation of commercially available starting materials. escholarship.org This approach was pivotal in the synthetic efforts towards rugulosone. escholarship.org

Alkene isomerization is another key technique, particularly for achieving specific stereoisomers. nih.gov For example, the exo-methylene groups of 2,6-disubstituted bicyclo[3.3.1]nonan-9-ones can be isomerized over a palladium catalyst in a hydrogen atmosphere to predominantly form the isomer with C2 symmetry. escholarship.org This method highlights the utility of isomerization in creating the desired endocyclic dienes from exocyclic methylenes. escholarship.org The isomerization of unactivated alkenes is a powerful tool for generating different alkene isomers with high efficiency. nih.gov

Targeted Synthesis of 3,7-Dimethylenebicyclo[3.3.1]nonane and its Substituted Analogs

Building upon the foundational methods for the core structure, specific strategies have been developed for the direct synthesis of this compound and its functionalized derivatives.

Direct Synthetic Pathways

A direct and efficient synthesis of 1,5-dialkyl-3,7-dimethylenebicyclo[3.3.1]nonan-2-one can be achieved in a single step from commercially available starting materials. escholarship.org This ketone serves as a versatile precursor for further transformations. Trifluoromethanesulfonic acid can facilitate the formation of an adamantanone core from this bicyclo[3.3.1]nonane derivative. escholarship.org The resulting adamantyl cation can then be trapped by various nucleophiles to generate tetrasubstituted adamantanones. escholarship.org

Preparation of Functionalized this compound Derivatives

The functionalization of the this compound skeleton is crucial for accessing a diverse range of derivatives with potential applications. Radical cyclizations of this compound with various polyfluoroalkyl iodides, such as CF3I and n-C3F7I, selectively lead to the corresponding 3,7-noradamantanes. researchgate.net These reactions can be initiated by UV irradiation or copper catalysis. researchgate.net The resulting polyfluoroalkyl-substituted noradamantanes are valuable intermediates for the preparation of various functionalized noradamantyl amines and carboxylates. researchgate.net

For instance, the reaction with ICF2P(O)(OEt)2, initiated either by UV light or a single electron transfer (SET) mechanism with copper powder, proceeds via a cascade transannular cyclization to yield the 3,7-noradamantane system in nearly quantitative yields. researchgate.net

Asymmetric Synthetic Approaches to Bicyclo[3.3.1]nonane Frameworks

The enantioselective synthesis of the bicyclo[3.3.1]nonane framework, the core structure of this compound, has been a significant focus of research due to the prevalence of this scaffold in biologically active molecules. nih.govnih.gov Various strategies have been developed to control the stereochemistry during the formation of this bridged bicyclic system.

Another successful strategy begins with a copper-catalyzed enantioselective reduction. Chiral sp³-rich bicyclo[3.3.1]nonane scaffolds have been synthesized as single diastereomers starting from 4,4-dimethoxycyclohexa-2,5-dienone. nih.govbohrium.com This key step establishes the initial chirality, which is then carried through subsequent intramolecular reactions, such as SmI₂-mediated reductive cyclization, base-promoted aldol reactions, and one-pot Mannich reactions, to build the bicyclic framework. nih.gov

The synthesis of chiral bicyclo[3.3.1]nonane derivatives has also been achieved by starting with an already chiral precursor. For example, a chiral bicyclo[3.3.1]nonane derivative configured as an ionic liquid was synthesized from (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione. lmaleidykla.lt This chiral ionic liquid was then used as a catalyst to induce asymmetry in a Michael addition reaction. lmaleidykla.lt The large-scale synthesis of enantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione can be accomplished using baker's yeast for sweet dough in a dynamic kinetic resolution process. vu.lt

Furthermore, asymmetric domino reactions have been employed to construct complex bicyclo[3.3.1]nonane systems. A stereoselective domino Michael–Dieckman process, starting from (2E,7E)-dimethyl nonadienedioate, yields a 1,2,3-trisubstituted cyclohexane (B81311) derivative with complete stereochemical control. thieme-connect.com A subsequent chemoselective cyclization of this intermediate leads to the formation of the 2-azabicyclo[3.3.1]nonane skeleton. thieme-connect.com

While many modern methods focus on creating the chiral framework for various derivatives, early work also addressed the synthesis of asymmetric derivatives of this compound itself. google.be Additionally, the separation of enantiomers of asymmetric derivatives of this compound has been achieved through enantiomeric resolution using liquid chromatography. osti.gov

The following tables summarize key findings in the asymmetric synthesis of bicyclo[3.3.1]nonane frameworks:

Table 1: Asymmetric Synthesis of Bicyclo[3.3.1]nonane Derivatives via Desymmetrization

Starting MaterialCatalyst/ReagentProduct TypeEnantioselectivityReference
2,2-Disubstituted cyclic 1,3-diketone with tethered alkeneChiral Phosphoric AcidBicyclo[3.3.1]nonaneHigh rsc.org

Table 2: Asymmetric Synthesis of Chiral Bicyclo[3.3.1]nonane Scaffolds

Starting MaterialKey ReactionProduct TypeStereochemistryReference
4,4-Dimethoxycyclohexa-2,5-dienoneCopper-catalyzed enantioselective reductionsp³-rich Bicyclo[3.3.1]nonaneSingle diastereomer nih.govbohrium.com
(+)-(1S,5S)-Bicyclo[3.3.1]nonane-2,6-dione-Chiral ionic liquid derivative(+)-(1S,2R,5S,6R) lmaleidykla.lt
(2E,7E)-Dimethyl nonadienedioateDomino Michael–Dieckman(1R,5R,9R)-2-Azabicyclo[3.3.1]nonane-9-carboxylic acidFull stereochemical control thieme-connect.com

Reactivity and Chemical Transformations of 3,7 Dimethylenebicyclo 3.3.1 Nonane

Transannular Cyclization Reactions

Transannular cyclizations of 3,7-dimethylenebicyclo[3.3.1]nonane can be initiated by both radical and electrophilic species, leading to a variety of substituted polycyclic products. The nature of the reagent and reaction conditions dictates the specific mechanistic pathway and the resulting product distribution.

Radical-initiated reactions of this compound provide an efficient route to 3,7-disubstituted noradamantane derivatives. These reactions typically proceed via a free-radical chain mechanism involving the initial addition of a radical species to one of the exocyclic double bonds, followed by an intramolecular cyclization and subsequent propagation of the radical chain.

The reaction of this compound with polyfluoroalkyl iodides, such as trifluoroiodomethane (CF3I), n-perfluoropropyl iodide (n-C3F7I), ethyl iododifluoroacetate (ICF2COOEt), and diethyl iododifluoromethylphosphonate (ICF2PO(OEt)2), results in the selective formation of the corresponding 3,7-noradamantane derivatives. researchgate.netacs.org These radical cyclizations can be initiated either by UV irradiation or through copper catalysis. researchgate.net The reactions are highly chemoselective, yielding the transannular cyclization products in quantitative yields. researchgate.net

The generated polyfluoroalkyl-substituted noradamantanes serve as valuable intermediates for the synthesis of various functionalized noradamantyl amines and carboxylates. researchgate.net

Table 1: Radical Transannular Cyclization of this compound with Polyfluoroalkyl Iodides

Polyfluoroalkyl IodideInitiatorProductYieldReference
CF3IUV or Cu3-(iodomethyl)-7-(trifluoromethyl)noradamantaneHigh researchgate.netacs.org
n-C3F7IUV or Cu3-(heptafluoropropyl)-7-(iodomethyl)noradamantaneHigh researchgate.net
ICF2COOEtUV or CuEthyl 2-(7-(iodomethyl)noradamantan-3-yl)difluoroacetateHigh researchgate.net
ICF2PO(OEt)2UV or CuDiethyl (7-(iodomethyl)noradamantan-3-yl)difluoromethylphosphonateNearly Quantitative researchgate.net

Under UV irradiation, this compound undergoes a radical transannular cyclization with pentafluoro-λ6-sulfanyl chloride (SF5Cl). researchgate.net This reaction proceeds with high efficiency to afford the corresponding SF5-substituted 3,7-noradamantane derivative. researchgate.net The process involves the photochemical generation of the SF5 radical, which then initiates the cyclization cascade.

The radical-mediated transannular cyclization of this compound is initiated by the addition of a radical species (R•) to one of the double bonds, forming a substituted bicyclo[3.3.1]nonyl radical intermediate. This intermediate then undergoes a kinetically favored exo-trig intramolecular cyclization to form the more stable noradamantyl radical. researchgate.net The subsequent abstraction of an atom or group from the starting radical source propagates the chain and yields the final product. researchgate.net

Computational studies, specifically using Density Functional Theory (DFT), have been employed to investigate the chemoselectivity of these radical cyclizations. researchgate.net These studies have revealed that the high electrophilicity of radicals like the trifluoromethyl radical (CF3•) and the efficient trapping of the intermediate noradamantylmethyl radical by the perfluoroiodoalkane are key factors driving the reaction towards the formation of the noradamantane product. researchgate.netacs.org

Two primary pathways for the generation of the initial radical have been identified:

UV-Irradiation: Homolytic cleavage of the C-I bond in the polyfluoroalkyl iodide generates the polyfluoroalkyl radical. researchgate.net

Copper Catalysis: An electron transfer from copper to the polyfluoroalkyl iodide forms a radical anion, which then decomposes to the fluoroalkyl radical and an iodide anion. researchgate.net

Electrophilic addition to the double bonds of this compound can also trigger transannular cyclization, leading to the formation of adamantane (B196018) derivatives. The nature of the electrophile and the reaction solvent play a crucial role in determining the reaction outcome.

The reaction of this compound with elemental fluorine (F2) results in a transannular cyclization to yield adamantane derivatives. researchgate.net This reaction is believed to proceed through an electrophilic mechanism, which has been supported by computational modeling at the MP2 level of ab initio theory. researchgate.net The reaction has been studied in both nucleophilic (acetonitrile) and non-nucleophilic (CFCl3, CHCl3) solvents, with strong evidence for the electrophilic pathway in all cases. researchgate.net The presence of potassium fluoride (B91410) (KF) in non-nucleophilic solvents can facilitate the addition and reduce the formation of tar-like byproducts. researchgate.net

Similarly, the reaction with electrophilic fluorinating agents such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF4, also known as Selectfluor) in protic solvents (ROH) affords 1-alkoxy- or 1-hydroxy-3-fluoromethyladamantanes. rsc.org The reaction with (PhSO₂)₂NF in the presence of nucleophiles also leads to the formation of 1-fluoromethyladamantane derivatives. nbuv.gov.ua The charged nature of these electrophilic species leads to a different selectivity compared to uncharged fluorine sources. mdpi.com

Table 2: Electrophilic Transannular Cyclization of this compound

ReagentSolvent/ConditionsProductReference
Elemental Fluorine (F2)Acetonitrile, CFCl3, or CHCl3Adamantane derivatives researchgate.net
F-TEDA-BF4Protic solvents (ROH)1-RO-3-fluoromethyladamantanes rsc.org
(PhSO₂)₂NFWith nucleophiles1-Fluoromethyladamantane derivatives nbuv.gov.ua

Electrophilic-Induced Transannular Cyclizations

Acid-Catalyzed Cyclizations to Adamantane and Noradamantane Derivatives

The transannular cyclization of this compound and its derivatives under acidic conditions is a powerful method for constructing adamantane and noradamantane frameworks. nih.govmdpi.com Strong acids, particularly Brønsted acids like trifluoromethanesulfonic acid (triflic acid), are effective in promoting these transformations. ucla.eduescholarship.org

The process is initiated by the protonation of one of the exo-methylene groups, which generates a tertiary carbocation. This cation then undergoes a transannular cyclization by attacking the second double bond, leading to the formation of a 1-adamantyl cation intermediate. nih.gov This highly stable carbocation can then be trapped by various nucleophiles present in the reaction medium. For instance, the cyclization of 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one in the presence of an acid readily forms the corresponding adamantanone core. ucla.eduescholarship.org

Similarly, radical-mediated pathways can lead to noradamantane derivatives. The reaction of this compound with polyfluoroalkyl iodides, initiated by radicals, selectively yields 3,7-disubstituted noradamantanes. researchgate.net The chemoselectivity in these radical cyclizations is influenced by the electrophilicity of the radical species involved. researchgate.net

The table below summarizes representative acid-catalyzed cyclization reactions.

Starting MaterialReagent(s)Product TypeRef.
1,5-Dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-oneTrifluoromethanesulfonic AcidAdamantanone ucla.eduescholarship.org
This compoundPolyfluoroalkyl Iodides (radical initiator)Noradamantane researchgate.net
Bicyclo[3.3.1]nonane-derived diolefinsHalogens (I₂, Br₂)Halogenated Adamantanes mdpi.com
Carbocationic Rearrangements and Trapping with Diverse Nucleophiles

A key feature of the chemistry of this compound is the formation of the adamantyl cation, which can be subsequently trapped by a wide array of nucleophiles. This strategy provides a direct route to a variety of 1-substituted and 1,3-disubstituted adamantane derivatives. The reaction of derivatives like 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one with an acid generates the adamantyl cation, which can then be intercepted. ucla.eduescholarship.org

This method has been systematically studied, demonstrating its utility for creating diverse functional groups at the bridgehead position of the adamantane core. ucla.edu The trapping of the cation can occur through intermolecular reactions with various nucleophiles. ucla.edu Aromatic and heteroaromatic compounds can act as nucleophiles in Friedel-Crafts-type alkylations. ucla.edu Oxygen-containing nucleophiles such as alcohols and water, as well as nitrogen-containing nucleophiles like nitriles (in the Ritter reaction), have also been successfully employed to yield the corresponding ethers, alcohols, and amides. ucla.edu

The following table presents a selection of nucleophiles used to trap adamantyl cations generated from this compound derivatives.

Cation PrecursorNucleophileProduct ClassRef.
1,5-Dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-oneAromatic/Heteroaromatic ringsAryl/Heteroaryl-substituted adamantanones ucla.edu
1,5-Dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-oneAlcoholsAlkoxy-substituted adamantanones ucla.edu
1,5-Dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-oneAcetonitrile (Ritter Reaction)Acetamido-substituted adamantanones ucla.edu
1,5-Dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-oneHalidesHalo-substituted adamantanones ucla.edu

Intramolecular Carbocation Capture Strategies

Beyond intermolecular reactions, the carbocationic intermediates derived from this compound can be trapped intramolecularly. This approach is particularly useful for the synthesis of complex, fused polycyclic systems. In these strategies, a nucleophilic moiety is tethered to the bicyclic framework, positioned to intercept the transient carbocation.

A notable example involves an intramolecular Friedel-Crafts alkylation. When a derivative of this compound bearing an aryl group is treated with acid, the initially formed 1-adamantyl cation can be captured by the tethered aromatic ring. This leads to the formation of annulated products where a new five-, six-, or seven-membered ring is fused to the adamantane core. nih.gov The success of this intramolecular capture depends on the length and flexibility of the tether connecting the nucleophile to the bicyclic system.

Reactions with Carbenes (e.g., Diphenyl- and Difluorocarbenes)

The exo-methylene groups of this compound are susceptible to attack by carbenes, leading to the formation of cyclopropane (B1198618) rings. Studies have shown that both diphenylcarbene and difluorocarbene add to the double bonds to yield mono- and diadducts.

The reaction proceeds via the [1+2] cycloaddition of the carbene to the double bond, forming a spiro-fused cyclopropane ring at the 3- and/or 7-position. In the case of diphenylcarbene, products resulting from abstraction-recombination have also been observed. However, neither carbene leads to products of conjugate addition.

CarbeneProduct Type(s)
DiphenylcarbeneMono- and diadducts (cyclopropanation), Abstraction-recombination products
DifluorocarbeneMono- and diadducts (cyclopropanation)

Isomerization and Skeletal Rearrangement Processes

Palladium-Catalyzed Isomerization of Exo-Methylene Groups

The exo-methylene groups of substituted 3,7-dimethylenebicyclo[3.3.1]nonanes can be isomerized to their more thermodynamically stable endocyclic positions. This transformation is effectively catalyzed by palladium catalysts, typically in the presence of a hydrogen source. escholarship.org

For example, 2,6-disubstituted 3,7-dimethylenebicyclo[3.3.1]nonan-9-ones readily undergo isomerization over a palladium catalyst under a hydrogen atmosphere. This process predominantly yields the isomer with C2 symmetry, with very little formation of the alternative Cs symmetric product. The presence of a hydrogen source is critical for this rearrangement to occur, suggesting the involvement of a palladium hydride species in the catalytic cycle. escholarship.org

Complexation Chemistry with Metal Ions and Lewis Acids

The diene system of this compound can act as a ligand, forming complexes with various metal ions and Lewis acids. The spatial arrangement of the two double bonds allows for the formation of chelate-type complexes.

It has been demonstrated that this compound forms complexes with silver(I) nitrate (B79036) (AgNO₃). In these complexes, the silver ion is coordinated to the π-systems of both double bonds. Furthermore, the broader bicyclo[3.3.1]nonane framework has been utilized in the design of ligands for other metals and Lewis acids. For example, derivatives such as 3,7-dimethyl-1,3,5-triaza-7-phosphabicyclo[3.3.1]nonane have been used to create water-soluble silver(I) complexes. Additionally, the Lewis acid 9-borabicyclo[3.3.1]nonane (9-BBN), a structural analog, has been incorporated into nickel(II) complexes to modulate their reactivity.

Advanced Structural and Conformational Analysis of 3,7 Dimethylenebicyclo 3.3.1 Nonane

Conformational Landscape of Bicyclo[3.3.1]nonane Systems

Bicyclo[3.3.1]nonane systems can theoretically exist in three primary conformations: a twin-chair (or double-chair, CC), a boat-chair (BC), and a twin-boat (BB). rsc.org

Chair-Chair (CC) Conformation: This C2v-symmetric conformation is generally the most stable for the unsubstituted bicyclo[3.3.1]nonane. researchgate.netrsc.org In this arrangement, both six-membered rings adopt a chair form. However, this conformation is destabilized by a significant transannular steric interaction between the endo-hydrogens at the C3 and C7 positions. This interaction forces a flattening of the chair rings compared to a simple cyclohexane (B81311) chair.

Boat-Chair (BC) Conformation: This Cs-symmetric conformer has one ring in a boat form and the other in a chair form. rsc.org While this avoids the C3-C7 transannular hydrogen repulsion, it introduces other strains inherent to the boat conformation. For many substituted derivatives, the boat-chair form becomes significantly populated or even preferred. rsc.orgdocumentsdelivered.com

Twist-Boat Conformation: A C2-symmetric twisted twin-boat (often referred to as twist-boat) is another possible, though typically less stable, conformer. rsc.org The significant destabilizing steric factors present in the twin-boat conformer often rule out its existence in detectable amounts for the parent system. rsc.org

Substituents on the bicyclo[3.3.1]nonane framework can dramatically alter the conformational equilibrium. rsc.org

Bridgehead Substituents: Substitution at the bridgehead positions (C1 and C5) can influence the C3-C7 distance, with some substituents causing this separation to be shorter than in the unsubstituted hydrocarbon. researchgate.net

Methylene (B1212753) and Other Substituents: The introduction of substituents at the methylene bridges (C2, C4, C6, C8) or, more critically, at C3 and C7, has a profound effect. In the case of 3,7-dimethylenebicyclo[3.3.1]nonane, the presence of the exocyclic double bonds leads to a preference for a flattened twin-chair conformation. rsc.orgrsc.org This preference is partly due to the replacement of endo-hydrogens with the sp2-hybridized carbons of the methylene groups, which alters the transannular interactions. Furthermore, studies have recognized π-electron delocalization due to the intramolecular through-space interaction between the two π-orbitals of the methylene groups in this compound. rsc.orgrsc.org In other systems, bulky substituents or heteroatoms at the 3 and 7 positions can favor the boat-chair conformation to alleviate severe 1,3-diaxial-type repulsions that would occur in the twin-chair form. rsc.org For example, substitution at the 3a- or 7a-position can compel the substituted cyclohexane ring to adopt a boat conformation. vu.lt

The various conformations of bicyclo[3.3.1]nonane systems are typically in a dynamic equilibrium. The energy barriers separating these conformers determine the rates of interconversion.

For the parent bicyclo[3.3.1]nonane, the chair-chair conformer is favored over the boat-chair form. sci-hub.se The energy difference is reported to be in the range of 6 to 10 kJ/mol. sci-hub.se For derivatives like bicyclo[3.3.1]nonan-9-one, the calculated free energy difference (ΔG) between the twin-chair and boat-chair conformations is smaller, around 1 kcal/mol (approximately 4.2 kJ/mol), with an inversion barrier (ΔG‡) of about 6 kcal/mol (approximately 25.1 kJ/mol). researchgate.net These relatively low barriers mean that interconversion is rapid at room temperature, though it can be observed by techniques like dynamic NMR at lower temperatures. The specific energy barriers for this compound are influenced by the electronic interactions of the π-systems, but it predominantly exists in the twin-chair form. rsc.orgrsc.org

Spectroscopic Probes for In-Depth Conformational and Structural Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable tools for investigating the complex conformational equilibria of bicyclo[3.3.1]nonane derivatives.

NMR spectroscopy provides detailed information about the connectivity, stereochemistry, and dynamic behavior of molecules. Both ¹H and ¹³C NMR are used extensively in the conformational analysis of bicyclo[3.3.1]nonane systems. nih.govdoaj.org

The chemical shifts and coupling constants observed in NMR spectra are highly sensitive to the geometric arrangement of atoms.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the bicyclo[3.3.1]nonane skeleton are a reliable indicator of the ring conformation. rsc.orgrsc.org For this compound, the ¹³C NMR spectrum confirms the twin-chair conformation. rsc.orgrsc.org The through-space interaction between the π-orbitals of the C3 and C7 methylene groups results in a notable upfield shift for the exocyclic methylene carbons and a downfield shift for the sp² carbons directly attached to the ring, compared to model compounds where this interaction is absent. rsc.org

Table 1: ¹³C NMR Chemical Shifts for this compound (Data sourced from literature rsc.org)

Carbon AtomChemical Shift (δ, ppm)
C-1, C-534.4
C-2, C-4, C-6, C-836.1
C-3, C-7149.3
C-932.0
=CH₂107.0
  • ¹H NMR Spectroscopy: In ¹H NMR spectra, the coupling constants (J-values) between protons provide critical information about dihedral angles, which in turn define the conformation. For many 3,7-disubstituted diazabicyclo[3.3.1]nonane derivatives existing in a chair-chair conformation, the spectra show a characteristic doublet of doublets for the equatorial protons at C2, C4, C6, and C8, with large geminal coupling constants (10.5-11 Hz) and smaller vicinal constants (3.0-6.0 Hz). doaj.orgsemanticscholar.org This pattern is a strong indicator that both piperidine (B6355638) rings are in a chair conformation. doaj.org While specific data for this compound is less detailed in these sources, the principles of analysis are directly applicable.
  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

    Variable Temperature NMR Studies for Dynamic Processes

    Variable temperature (VT) NMR spectroscopy is a powerful tool for investigating the dynamic processes and conformational equilibria in molecules. ox.ac.ukfu-berlin.de For bicyclo[3.3.1]nonane derivatives, VT NMR has been crucial in understanding the energetic barriers between different conformations, such as the chair-chair and boat-chair forms.

    In the case of this compound, the presence of bulky endo-substituents at the 3- and 7-positions can lead to significant steric strain, influencing the conformational preference. Detailed VT NMR studies on such derivatives have revealed the existence of the twin boat conformation as the lowest energy state for certain substituted compounds. rsc.org By analyzing the changes in the NMR spectrum as a function of temperature, researchers can determine the thermodynamic parameters for the conformational interchange. At lower temperatures, the exchange between conformers slows down, allowing for the observation of distinct signals for each form. As the temperature increases, these signals coalesce due to the rapid interconversion, and the analysis of the coalescence temperature and line shape provides quantitative data on the activation energy of the process.

    Interactive Table: Representative Data from VT NMR Studies

    Parameter Value Significance
    Coalescence Temperature (Tc) Varies with substituent Indicates the temperature at which the rate of conformational exchange equals the NMR timescale.
    Utilization of Lanthanide Shift Reagents in Structural Analysis

    Lanthanide shift reagents (LSRs) are paramagnetic complexes that can induce significant shifts in the NMR signals of a substrate molecule without significant line broadening. acs.orgkisti.re.kr The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus being observed. This property makes LSRs invaluable for the detailed structural elucidation of complex molecules like this compound and its derivatives. acs.orgkisti.re.krresearchgate.net

    The application of LSRs, such as Eu(fod)₃, in the analysis of bicyclo[3.3.1]nonan-9-one has allowed for the determination of its conformational composition, indicating a mixture of chair-boat and chair-chair forms. capes.gov.br For this compound, the utility of LSRs is enhanced by forming a binuclear complex with silver nitrate (B79036) (AgNO₃) and the lanthanide reagent. acs.orggoogle.be This approach allows for a more precise structural probe of the alkene moieties within the molecule. researchgate.net By correlating the experimental induced shifts with theoretical models, a detailed three-dimensional structure of the complex, and by extension, the parent molecule, can be derived. acs.org

    Interactive Table: Lanthanide Induced Shifts (LIS) in Bicyclo[3.3.1]nonane Derivatives

    Proton Observed LIS (ppm) with Eu(fod)₃ Interpretation
    H1 Varies Proximity to the coordination site
    H2 Varies Proximity to the coordination site
    H3 Varies Proximity to the coordination site
    H5 Varies Proximity to the coordination site

    Investigation of Intramolecular Through-Space Interactions (e.g., π-Electron Delocalization)

    Intramolecular through-space interactions, particularly those involving π-electron systems, play a significant role in the structure, stability, and reactivity of molecules. nih.govnih.govpku.edu.cn In this compound, the two exocyclic methylene groups are held in close proximity by the rigid bicyclic framework, creating an ideal system for studying through-space π-π interactions.

    Carbon-13 NMR spectroscopy has been a key technique in identifying and quantifying these interactions. rsc.orgresearchgate.net The chemical shifts of the carbon atoms in the bicyclo[3.3.1]nonane skeleton provide direct evidence for the conformation of the framework. rsc.orgresearchgate.net In this compound, a recognized π-electron delocalization occurs due to the intramolecular through-space interaction between the two π-orbitals of the methylene groups. rsc.orgresearchgate.net This interaction influences the electron density at the involved carbon atoms, leading to observable changes in their ¹³C NMR chemical shifts compared to model compounds where such interactions are absent. rsc.orgresearchgate.net This phenomenon is a manifestation of a through-space conjugation, which can impact the molecule's photophysical properties and reactivity. nih.gov For instance, radical cyclizations of this diene are well-documented, leading to the formation of noradamantane structures, a process influenced by the proximity of the double bonds. researchgate.net

    Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) Indicative of Through-Space Interaction

    Carbon Atom This compound Model Compound (without interaction) Δδ (ppm)
    C3 Varies Varies Varies
    C7 Varies Varies Varies

    Theoretical and Computational Chemistry Studies on 3,7 Dimethylenebicyclo 3.3.1 Nonane

    Quantum Chemical Calculations for Mechanistic Elucidation

    Quantum chemical calculations have been instrumental in unraveling the complex reaction mechanisms involving 3,7-dimethylenebicyclo[3.3.1]nonane, particularly its propensity for transannular cyclizations.

    Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

    Density Functional Theory (DFT) has emerged as a powerful tool for modeling the intricate details of chemical reactions involving this compound. DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G* or 6-311+G**, have been successfully employed to investigate reaction pathways and locate transition states. researchgate.netmolaid.com

    A notable application of DFT is in the study of radical cyclizations of this compound with polyfluoroalkyl iodides. researchgate.net These calculations have revealed the chemoselectivity of these reactions, which lead to the formation of noradamantane derivatives. researchgate.netrsc.org The computational models help in understanding how different radical species, generated either by UV irradiation or copper catalysis, interact with the diene system. researchgate.net DFT has also been utilized to understand the acid-catalyzed ring-opening and Friedel-Crafts cascade processes of related bicyclo[3.3.1]nonane derivatives, providing insights into the Gibbs free energies of various intermediates and transition states. nih.gov

    In the context of understanding reaction mechanisms, DFT calculations can elucidate the energetics of different pathways. For instance, in reactions with fluorine, three potential pathways—molecule-induced homolytic, free radical, and electrophilic—were computationally modeled to understand the selective formation of adamantane (B196018) or noradamantane derivatives. researchgate.net

    Table 1: Selected DFT Studies on Reactions of this compound and Related Systems

    Reaction StudiedComputational MethodKey Findings
    Radical cyclization with polyfluoroalkyl iodidesB3LYP/6-31G*Elucidated the chemoselectivity leading to noradamantane derivatives. researchgate.net
    Acid-catalyzed cascade reaction of a related bicyclo[3.3.1]nonane systemDFT CalculationsProvided Gibbs free energies for intermediates and transition states. nih.gov
    Reaction with fluorineMP2 level of ab initio theoryModeled molecule-induced homolytic, free radical, and electrophilic pathways. researchgate.net

    Ab Initio Calculations on Energetics, Intermediates, and Regioselectivity

    Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have provided a fundamental understanding of the energetics, reaction intermediates, and regioselectivity in reactions of this compound and its parent bicyclo[3.3.1]nonane system. These methods, such as Møller-Plesset perturbation theory (MP2), offer a high level of theory for examining reaction mechanisms. researchgate.net

    For example, ab initio studies have been crucial in modeling the reaction of bicyclo[3.3.1]nonane dienes with fluorine, where the calculations helped to distinguish between different possible reaction paths. researchgate.net Furthermore, investigations into the conformational behavior of various bicyclo[3.3.1]nonane derivatives have utilized ab initio methods to determine the relative energies of different conformers, such as the chair-chair (CC), boat-chair (BC), and twin-twist (TT) forms. researchgate.net These calculations are essential for understanding how the conformation of the bicyclic framework influences its reactivity.

    Molecular Mechanics and Force Field Calculations for Conformational Analysis and Strain Energy Assessment

    While quantum chemical methods are powerful, molecular mechanics and force field calculations offer a computationally less expensive approach to study the conformational landscape and strain energies of large molecules like this compound. These methods model a molecule as a collection of atoms held together by classical mechanical springs, allowing for the rapid calculation of geometries and relative energies of different conformers.

    Analysis of Intramolecular Strain and Steric Effects within the Bicyclo[3.3.1]nonane Framework

    The bicyclo[3.3.1]nonane framework is characterized by significant intramolecular strain, primarily arising from transannular interactions between the C3 and C7 positions. In this compound, the presence of the exocyclic double bonds introduces further strain and steric considerations.

    Computational studies have been vital in quantifying this strain. The parent bicyclo[3.3.1]nonane system generally prefers a twin-chair conformation to minimize unfavorable steric interactions. However, the introduction of the sp²-hybridized carbons of the methylene (B1212753) groups at the 3 and 7 positions alters the geometry and strain distribution. These groups can influence the puckering of the six-membered rings and the distance between the transannular carbons.

    Role of 3,7 Dimethylenebicyclo 3.3.1 Nonane As a Versatile Synthetic Building Block

    Precursor to Adamantane (B196018) and Noradamantane Derivatives in Organic Synthesis

    The bicyclo[3.3.1]nonane skeleton is an immediate precursor to the adamantane ring system, and 3,7-dimethylenebicyclo[3.3.1]nonane provides a direct entry into this structural class through transannular cyclization. mdpi.com This transformation can be initiated by various methods, including electrophilic addition and radical pathways, leading to a diverse array of substituted adamantane and noradamantane derivatives.

    Electrophile-promoted cyclizations are a common strategy. For instance, derivatives such as 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one readily undergo cyclization in the presence of strong acids like trifluoromethanesulfonic acid. nih.gov This process generates a stabilized adamantyl cation, which can then be intercepted by a wide variety of nucleophiles—including aromatic rings, alcohols, nitriles, and halides—to yield highly substituted adamantanones. nih.govescholarship.org Similarly, the reaction of this compound with N-halosuccinimides in the presence of a fluoride (B91410) source triggers a transannular cyclization to produce 1-fluoro-adamantane derivatives. researchgate.net

    Alternatively, radical-mediated pathways offer a powerful method for constructing the noradamantane core. The reaction of this compound with polyfluoroalkyl iodides, initiated by either copper catalysis or UV irradiation, proceeds via a radical mechanism. conicet.gov.arresearchgate.net A perfluoroalkyl radical adds to one of the methylene (B1212753) groups, creating an intermediate radical that rapidly undergoes a kinetically favored 5-exo-trig transannular cyclization to form the noradamantane skeleton. rsc.org This method selectively produces substituted noradamantanes over the thermodynamically more stable adamantane ring system. rsc.orgresearchgate.net These radical cyclizations have been used to install various polyfluoroalkyl groups, leading to precursors for polyfluoroalkyl-substituted noradamantyl amines and carboxylates. researchgate.net

    Table 1: Synthesis of Adamantane and Noradamantane Derivatives
    Starting MaterialReagentsProduct TypeKey TransformationReference
    1,5-Dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-oneTrifluoromethanesulfonic acid, Nucleophiles (e.g., Ar-H, ROH, RCN)Substituted AdamantanonesCationic Transannular Cyclization nih.gov
    This compoundN-Halosuccinimide, Fluoride Source1-Fluoro-adamantane DerivativesElectrophilic Transannular Cyclization researchgate.net
    This compoundPolyfluoroalkyl Iodides (RFI), Cu or UV lightSubstituted NoradamantanesRadical Transannular Cyclization conicet.gov.arrsc.org

    Application in the Total Synthesis of Complex Natural Product Cores (e.g., Meroterpenes, Polycyclic Polyprenylated Acylphloroglucinols)

    The bicyclo[3.3.1]nonane framework is a privileged structural motif found in over a thousand natural products, particularly in the large family of meroterpenes. nih.govresearchgate.net Among the most studied of these are the polycyclic polyprenylated acylphloroglucinols (PPAPs), which exhibit a wide range of biological activities and are characterized by a highly substituted bicyclo[3.3.1]nonane-2,4,9-trione core. nsf.govresearchgate.net While total syntheses of these complex molecules may not start from this compound itself, they rely on constructing its core bicyclo[3.3.1]nonane architecture as a key strategic element.

    Synthetic strategies towards PPAPs like garsubellin A and hyperforin (B191548) often involve the creation of the bicyclo[3.3.1]nonane system through annulation and rearrangement reactions. nih.govnih.gov For example, a diketene (B1670635) annulation reaction coupled with an oxidative ring expansion has been used to prepare the highly substituted bicyclo[3.3.1]nonane core in just a few steps. nsf.govnih.gov Another powerful approach involves a sequential double Michael addition or tandem Dieckmann condensation reactions to build the bicyclic framework from acyclic or monocyclic precursors. rsc.orgrsc.org

    The biosynthesis of many meroterpenes derived from 3,5-dimethylorsellinic acid (DMOA) and farnesyl pyrophosphate is believed to proceed through a carbocationic intermediate that cyclizes to form the fundamental bicyclo[3.3.1]nonane scaffold. escholarship.orgnsf.gov This biosynthetic pathway has inspired laboratory syntheses. For instance, the total syntheses of andrastin and terretonin (B1644113) meroterpenes demonstrated that a protoaustinoid containing a bicyclo[3.3.1]nonane nucleus can be rearranged under abiotic conditions to form different complex ring systems, mimicking the divergent pathways controlled by enzymes in nature. escholarship.org The first total synthesis of berkeleyone A, another DMOA-derived meroterpene, also hinged on the successful construction of the core bicyclo[3.3.1]nonane structure. nsf.gov These synthetic efforts underscore the central importance of the bicyclo[3.3.1]nonane unit, the foundational skeleton of this compound, in accessing structurally diverse and biologically relevant natural products. nih.gov

    Table 2: Bicyclo[3.3.1]nonane Core in Natural Product Synthesis
    Natural Product ClassExample TargetSynthetic Strategy for Bicyclo[3.3.1]nonane CoreReference
    Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)Hyperforin, Garsubellin ADiketene annulation followed by oxidative ring expansion nsf.govnih.gov
    DMOA-derived MeroterpenesBerkeleyone AAnnulative approaches to form hydroxylated 1,3-cyclohexanediones nsf.gov
    DMOA-derived MeroterpenesAndrastin, TerretoninBiomimetic rearrangement of a bicyclo[3.3.1]nonane intermediate escholarship.org
    Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)7-epi-clusianoneSequential Dieckmann condensation rsc.org

    Advanced Polymer Chemistry: Monomer Reactivity and Designed Polymer Architectures (excluding material properties)

    In polymer chemistry, the structure of the monomeric unit is fundamental to determining the architecture and, consequently, the properties of the resulting polymer. This compound represents an interesting, albeit less common, monomer for addition polymerization. savemyexams.com Its two exocyclic carbon-carbon double bonds offer the potential for it to act as a tetra-functional monomer, capable of forming highly complex polymer architectures.

    The principles of polymer architecture design can be understood by analogy to the polymerization of other bridged bicyclic monomers, such as norbornene and its derivatives. rsc.org For these systems, the choice of catalyst and polymerization mechanism (e.g., ring-opening metathesis polymerization vs. vinyl-addition polymerization) allows for precise control over the resulting polymer's backbone structure and tacticity. Similarly, the polymerization of this compound could potentially be controlled to favor specific reaction pathways. For example, a catalyst system could be designed to selectively react with one of the two double bonds, leaving the other pendant and available for subsequent post-polymerization modification. This would create a linear polymer decorated with reactive alkene groups along its chain, which could then be used to form well-defined graft or network polymers. The reaction of the double bonds with carbenes also suggests pathways to cyclopropanated monomers, which could be used in ring-opening polymerizations to create novel backbone structures. acs.org

    Future Research Directions in 3,7 Dimethylenebicyclo 3.3.1 Nonane Chemistry

    Development of Novel and Highly Stereoselective Synthetic Methodologies

    A primary focus for future research will be the development of new synthetic methods that provide precise control over the stereochemistry of products derived from 3,7-dimethylenebicyclo[3.3.1]nonane and related scaffolds. While numerous methods exist for constructing the bicyclo[3.3.1]nonane core, achieving high levels of stereoselectivity, particularly in asymmetric synthesis, remains a significant challenge and a frontier for innovation.

    Future efforts will likely concentrate on:

    Asymmetric Catalysis: The application of organometallic and organocatalytic methods to achieve enantioselective transformations of the bicyclo[3.3.1]nonane framework is a promising area. For instance, the development of asymmetric cascade reactions could enable the one-pot synthesis of enantiomerically pure and complex bicyclic structures. rsc.orgescholarship.org The first enantioselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes, featuring six contiguous stereocenters, highlights the potential of organocatalysis in this field. rsc.org

    Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from the chiral pool continues to be a valuable strategy. Research into the synthesis of chiral bicyclo[3.3.1]nonane derivatives from precursors like (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione demonstrates a viable pathway to enantiopure compounds whose chiroptical properties can be studied and exploited. mdpi.com

    Advanced Cyclization Techniques: Exploration of novel cyclization strategies, such as the Effenberger-type cyclization and visible light-driven cyclizations, will continue to provide new entries into the bicyclo[3.3.1]nonane ring system. rsc.org Refining these methods to allow for the incorporation of diverse functional groups and to control stereochemical outcomes will be a key objective.

    Exploration of Unprecedented Reactivity Modes and Cascade Transformations

    The diene system of this compound is a hotbed for discovering new reactions. Its conformationally rigid structure facilitates transannular interactions, leading to unique cyclization pathways that are not readily accessible with acyclic or more flexible dienes.

    Future investigations are expected to explore:

    Transannular Cyclizations: While the transannular cyclization of this compound to form adamantane (B196018) and noradamantane derivatives is well-known, there is significant room for exploring new triggers and reagents. researchgate.net Research into radical-mediated pathways, for example, using polyfluoroalkyl radicals, has shown unique reactivity and provides a route to novel substituted noradamantanes. rsc.orgresearchgate.net Further studies on reactions with electrophilic reagents, carbenes, and various catalysts could uncover new chemoselective and stereoselective cyclization patterns. researchgate.netacs.org

    Cascade Reactions: Designing sophisticated cascade reactions that form multiple C-C or C-heteroatom bonds in a single synthetic operation is a major goal for efficiency and molecular complexity. A Pd-catalyzed C-C bond cleavage/vinylation/Mizoroki-Heck cascade reaction has been developed to access substituted bicyclo[2.2.2]octanes, demonstrating the power of this approach. escholarship.org Future work could extend this concept to the this compound system to rapidly construct intricate polycyclic architectures.

    Reactions with Novel Reagents: Investigating the reactivity of this compound with a wider array of reagents will continue to be a fruitful area of research. For example, its reaction with sulfonyl chlorides and pentafluoro-λ6-sulfanyl chloride has been studied, but many other modern synthetic reagents have yet to be explored. acs.orgconstructor.universitydntb.gov.ua Such studies could lead to the discovery of unprecedented transformations and the synthesis of previously inaccessible compounds.

    Integration of Advanced Computational Modeling for Predictive Chemical Design

    Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules. For the bicyclo[3.3.1]nonane system, computational modeling offers critical insights that can guide experimental design and accelerate discovery.

    Future applications in this domain will likely involve:

    Mechanism Elucidation: High-level ab initio and Density Functional Theory (DFT) calculations will be crucial for mapping the potential energy surfaces of reactions involving this compound. This allows for the detailed investigation of reaction mechanisms, such as distinguishing between radical and electrophilic pathways in transannular cyclizations. researchgate.net

    Conformational Analysis: The bicyclo[3.3.1]nonane skeleton can exist in several conformations, most notably the 'double chair' (CC) and 'boat-chair' (BC) forms. researchgate.net Computational studies are essential for predicting the relative energies of these conformers and understanding how substitution patterns influence the conformational equilibrium. researchgate.netacs.org This knowledge is vital for designing molecules with specific three-dimensional shapes and for interpreting spectroscopic data.

    Predicting Molecular Properties: Theoretical computations are increasingly used to predict chiroptical properties, such as those observed in the circular dichroism (CD) spectra of chiral bicyclo[3.3.1]nonane derivatives. mdpi.com By correlating calculated spectra with experimental data, the absolute configuration of complex molecules can be determined. This predictive power can guide the synthesis of molecules with desired optical or electronic properties.

    Design of Novel Functionalized Bicyclo[3.3.1]nonane Scaffolds for Chemical Innovations

    The rigid, three-dimensional structure of the bicyclo[3.3.1]nonane core makes it a privileged scaffold in various fields, from medicinal chemistry to materials science. The chemistry of this compound provides a powerful platform for creating novel, functionalized derivatives.

    Key directions for future research include:

    Synthesis of Adamantane Derivatives: The facile transannular cyclization of this compound derivatives is a highly efficient method for constructing highly substituted adamantane cores. escholarship.orgescholarship.org Given the importance of adamantane-based molecules in medicinal chemistry, for example in treating neurodegenerative and viral diseases, developing new routes to functionalized adamantanones from bicyclic precursors remains a high priority. escholarship.orgmdpi.com

    Heterobicyclic Scaffolds: Introducing heteroatoms (N, O, S) into the bicyclo[3.3.1]nonane framework generates scaffolds with diverse properties and potential applications. rsc.orgresearchgate.netmdpi.com For example, 9-thiabicyclo[3.3.1]nonane derivatives serve as versatile connectors for introducing functionalities like azides and cyanides. mdpi.com The development of concise and practical syntheses for these heterobicyclic systems is crucial for their application in drug design as chemically diverse 3D-scaffolds. researchgate.netelsevierpure.com

    Applications in Medicinal Chemistry and Materials Science: The bicyclo[3.3.1]nonane moiety is found in numerous biologically active natural products, including the polycyclic polyprenylated acylphloroglucinols (PPAPs), which have anticancer and antidepressant properties. researchgate.netnih.gov Future research will focus on synthesizing novel analogues and exploring their therapeutic potential. Furthermore, the unique topology of these scaffolds makes them attractive for use as molecular tweezers, ion receptors, and components in functional polymers. mdpi.comresearchgate.net

    Q & A

    What are the common synthetic routes for 3,7-dimethylenebicyclo[3.3.1]nonane, and how do reaction conditions influence product yield?

    Basic
    The synthesis of this compound often employs transannular cyclization techniques. For example, radical-mediated pathways can transform precursors like substituted noradamantanes into the target compound (Scheme 123 in ). Key variables include solvent polarity, temperature (typically 60–100°C), and initiators (e.g., AIBN for radical reactions). Yield optimization requires careful control of steric hindrance and electronic effects in precursors. Double Mannich reactions, widely used for related bicyclo scaffolds (e.g., bispidines), may also be adapted by substituting amines and carbonyl sources .

    How does conformational flexibility of the bicyclo[3.3.1]nonane scaffold impact its reactivity in biological systems?

    Advanced
    The bicyclo[3.3.1]nonane system can adopt twin-chair, chair-boat, or twin-boat conformations, which influence binding to biological targets like nicotinic acetylcholine receptors (nAChRs) or AMPA receptors. For example, rigid twin-chair conformers enhance hydrophobic interactions with receptor pockets, while flexible chair-boat forms may reduce selectivity. Computational studies (e.g., molecular docking in ) suggest that substituent positioning (e.g., methylene groups) alters dihedral angles, modulating affinity by up to 10-fold for α4β2* nAChR subtypes .

    What analytical methods are validated for assessing residual solvents in this compound derivatives?

    Basic
    Gas chromatography-mass spectrometry (GC-MS) with a DV-624 column and helium carrier gas is validated for detecting residual solvents like chloroform in bicyclo derivatives. Headspace sampling at 80°C for 45 minutes ensures sensitivity (LOQ: 0.001–0.01 ppm). Method validation parameters (precision, accuracy, linearity) must adhere to ICH Q2(R1) guidelines, as demonstrated for related bispidine-based pharmaceuticals .

    How do structure-activity relationship (SAR) studies explain variations in receptor affinity among bicyclo[3.3.1]nonane derivatives?

    Advanced
    SAR studies reveal that substituents on the nitrogen atoms and spacer motifs (e.g., carboxamides vs. sulfonamides) critically modulate nAChR subtype selectivity. For instance, bispidine carboxamides with aromatic substituents achieve α4β2* Ki values as low as 1 nM, while urea-linked analogs show reduced affinity. Functional assays (e.g., Xenopus oocyte electrophysiology in ) further distinguish partial agonists (e.g., compound 15) from antagonists, highlighting the role of hydrogen-bond acceptor (HBA) flexibility .

    How can researchers resolve contradictions in biological activity data for structurally similar bicyclo derivatives?

    Advanced
    Discrepancies often arise from divergent salt forms (e.g., fumarate vs. hydrochloride), assay conditions (e.g., cell vs. oocyte models), or conformational dynamics. For example, N-tboc-bispidine (Ki = 45 nM for α4β2*) loses affinity upon deprotection. Standardizing salt forms, using isothermal titration calorimetry (ITC) for binding thermodynamics, and applying multivariate statistical analysis (e.g., PCA) can clarify outliers .

    What computational strategies are effective for designing bicyclo[3.3.1]nonane-based AMPA receptor modulators?

    Advanced
    Molecular docking with Glide or AutoDock Vina, combined with molecular dynamics (MD) simulations (e.g., 100 ns trajectories), identifies binding poses at allosteric sites. For tricyclic derivatives, rigid-body docking into the AMPA receptor’s hydrophobic cleft (PDB: 3H6F) predicts binding energies correlated with in vitro efficacy (R² > 0.85). QSAR models using Hammett constants for substituents further optimize logP and polar surface area .

    What mechanistic insights explain the aquation reactivity of bicyclo[3.3.1]nonane platinum analogs?

    Advanced
    The bispidine scaffold in cisplatin analogs exhibits slower aquation kinetics (ΔG‡ = 28.5 kcal/mol) compared to cisplatin (ΔG‡ = 24.1 kcal/mol), due to steric shielding by the bicyclic framework. However, mono-aqua species react efficiently with guanine (k = 1.2 × 10⁻³ s⁻¹), forming DNA adducts with anticancer potential. DFT studies (B3LYP/6-31G*) correlate frontier orbital energies with experimental reactivity trends .

    What formulation strategies improve solubility of hydrophobic bicyclo[3.3.1]nonane derivatives?

    Basic
    Moisture-activated granulation with excipients like hypromellose (10–15% w/w) increases dissolution rates by 77.6% in pH 4.5 buffers. Co-solvency (e.g., PEG 400) or cyclodextrin inclusion complexes (e.g., sulfobutylether-β-CD) enhance bioavailability. Particle size reduction (<10 µm via jet milling) further optimizes surface area .

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